Cinobufotenine

Descripción general

Descripción

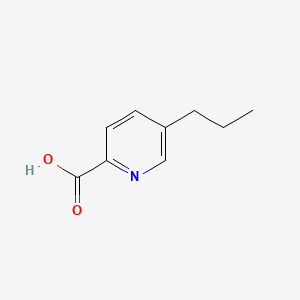

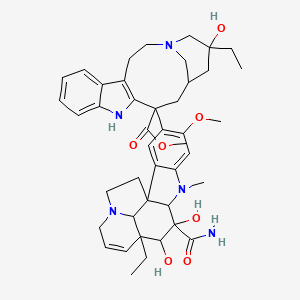

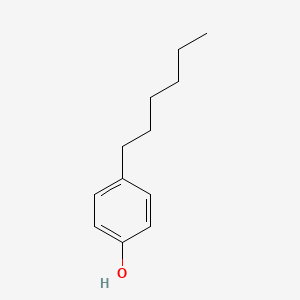

5-Hidroxi-N,N,N-trimetiltriptammonio, comúnmente conocido como 5-Hidroxitriptamina Amina Cuaternaria, es una molécula orgánica que contiene nitrógeno. Es un análogo de amina cuaternaria de la serotonina, un neurotransmisor que juega un papel crucial en la regulación del estado de ánimo, el sueño y otros procesos fisiológicos. Este compuesto se encuentra naturalmente en ciertas plantas y secreciones animales, incluida la piel de algunas ranas y sapos .

Mecanismo De Acción

El mecanismo de acción del 5-Hidroxi-N,N,N-trimetiltriptammonio implica su interacción con los receptores de serotonina, particularmente el receptor 5-HT3. Este receptor es un canal iónico controlado por ligando que, cuando es activado por el compuesto, permite el flujo de iones como el sodio y el potasio a través de la membrana celular. Este flujo de iones conduce a varios efectos posteriores, incluidos cambios en la excitabilidad neuronal y la liberación de neurotransmisores .

Análisis Bioquímico

Biochemical Properties

Bufoteninium plays a significant role in biochemical reactions due to its structural similarity to serotonin. It interacts with several enzymes and proteins, including monoamine oxidase (MAO) and serotonin receptors. Bufoteninium is metabolized by MAO, which deaminates it to produce 5-hydroxyindoleacetic acid. This interaction is crucial as it determines the compound’s psychoactive effects and duration of action .

Cellular Effects

Bufoteninium affects various cell types and cellular processes. It influences cell signaling pathways by binding to serotonin receptors, particularly the 5-HT2A receptor. This binding alters gene expression and cellular metabolism, leading to changes in neurotransmitter release and neuronal activity. Bufoteninium’s impact on cell function includes modulation of mood, perception, and cognition .

Molecular Mechanism

The molecular mechanism of bufoteninium involves its interaction with serotonin receptors and inhibition of serotonin reuptake. Bufoteninium binds to the 5-HT2A receptor, activating intracellular signaling cascades that result in altered gene expression and neurotransmitter release. Additionally, bufoteninium inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and enhancing its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bufoteninium change over time due to its stability and degradation. Bufoteninium is relatively stable under controlled conditions but can degrade when exposed to light and heat. Long-term studies have shown that bufoteninium can have lasting effects on cellular function, including persistent changes in gene expression and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of bufoteninium vary with different dosages in animal models. Low doses of bufoteninium can induce mild psychoactive effects, while higher doses can lead to more pronounced changes in behavior and perception. At very high doses, bufoteninium can cause toxic effects, including convulsions and respiratory distress. These threshold effects highlight the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

Bufoteninium is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase. The enzyme deaminates bufoteninium to produce 5-hydroxyindoleacetic acid, which is then excreted in the urine. This metabolic pathway is crucial for regulating the compound’s psychoactive effects and duration of action .

Transport and Distribution

Bufoteninium is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its psychoactive effects. Bufoteninium interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues .

Subcellular Localization

The subcellular localization of bufoteninium is primarily within the cytoplasm and synaptic vesicles of neurons. Bufoteninium’s activity and function are influenced by its localization, as it needs to be in proximity to serotonin receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing bufoteninium to specific cellular compartments .

Métodos De Preparación

La síntesis de 5-Hidroxi-N,N,N-trimetiltriptammonio típicamente involucra la cuaternización de la serotonina o sus derivados. Un método común incluye la reacción de la serotonina con yoduro de metilo en presencia de una base como el hidróxido de sodio. Esta reacción da como resultado la formación de la sal de amonio cuaternario . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para obtener mayores rendimientos y pureza, a menudo utilizando técnicas avanzadas de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

El 5-Hidroxi-N,N,N-trimetiltriptammonio experimenta varias reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse para formar las quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma de amina primaria.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amonio cuaternario. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio

Aplicaciones Científicas De Investigación

El 5-Hidroxi-N,N,N-trimetiltriptammonio tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de las aminas cuaternarias en diversas reacciones químicas.

Comparación Con Compuestos Similares

El 5-Hidroxi-N,N,N-trimetiltriptammonio es estructuralmente similar a otros análogos de la serotonina como la bufotenina y la bufotenidina. Es único en su estructura de amonio cuaternario, que le confiere propiedades farmacológicas distintas:

Bufotenina: Un análogo de amina primaria de la serotonina, conocido por sus efectos psicoactivos.

Bufotenidina: Similar a la bufotenina pero con un grupo trimetilamonio, lo que la convierte en un agonista selectivo para el receptor 5-HT3

Psilocibina y Psilocina: Estos compuestos se encuentran en los hongos psicodélicos y tienen similitudes estructurales, pero difieren en sus patrones de sustitución y propiedades psicoactivas.

Propiedades

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYGARYIJIZXGW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209469 | |

| Record name | Bufotenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60657-23-0 | |

| Record name | Bufotenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cinobufotenine and how does it compare to related compounds like serotonin?

A1: this compound acts as a non-selective serotonin receptor agonist, meaning it binds to and activates different subtypes of serotonin receptors [, ]. While it shares structural similarities with serotonin (5-hydroxytryptamine), this compound exhibits significantly lower potency on the rat fundus strip, a common model for studying serotonin activity. this compound demonstrates less than one-thousandth of the activity of 5-hydroxytryptamine in this model []. Furthermore, this compound displays varying degrees of activity on different smooth muscle preparations compared to coryneine, the quaternary derivative of dopamine [].

Q2: The chemical structure of this compound seems to be important for its activity. What modifications impact its effects?

A2: The presence and position of the hydroxyl group in this compound are crucial for its activity. Replacing the hydroxyl group with a methoxy group drastically reduces its potency, even leading to antagonistic effects on the frog rectus abdominis muscle []. This highlights the importance of the hydroxyl group for receptor binding and activation.

Q3: Can you elaborate on the differences in pharmacological effects observed between this compound and its close relative, virido-bufotenine B?

A3: While both compounds are structurally similar, virido-bufotenine B, isolated from the European green toad (Bufo viridis viridis), exhibits significantly lower pressor activity compared to this compound []. This difference might be attributed to subtle structural variations affecting their interaction with receptors or differences in their pharmacokinetic profiles.

Q4: Ch'an Su, the dried venom of the Chinese toad, contains this compound among other active compounds. How does this compound contribute to the overall pharmacological effects of Ch'an Su?

A4: this compound, as a component of Ch'an Su, contributes to its overall effect profile by acting as a pressor agent, primarily through vasoconstriction and cardiac stimulation []. Its potency is estimated to be about one-tenth that of epinephrine chloride. Furthermore, this compound enhances the tone of isolated intestines and uteri and exhibits a mild miotic effect when applied topically to the eyes of rabbits and cats [].

Q5: Research on this compound often utilizes different animal models. Why is this necessary and what can these models tell us?

A5: The use of various animal models, such as frogs, guinea pigs, and rats, is crucial for understanding the pharmacological effects of this compound across different species and physiological systems [, ]. This comparative approach allows researchers to assess the compound's activity on different muscle tissues and organ systems, providing a more comprehensive understanding of its potential therapeutic applications and limitations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)